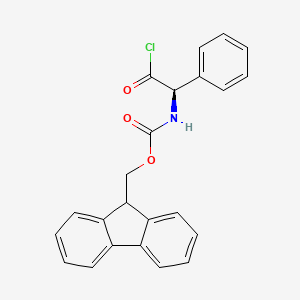
Fmoc-D-Phg-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Phg-Cl: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) derivatives. It is specifically a derivative of D-phenylglycine, which is an amino acid. The Fmoc group is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal under basic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Phg-Cl typically involves the reaction of D-phenylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is carried out under basic conditions, often using a base such as sodium bicarbonate or pyridine in a solvent like dioxane or dichloromethane . The reaction proceeds through the nucleophilic attack of the amine group of D-phenylglycine on the carbonyl carbon of Fmoc-Cl, resulting in the formation of this compound and the release of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of ultrasonication has been reported to enhance the reaction rate and yield . Additionally, the reaction can be carried out in a two-phase solvent system to facilitate the separation of the product from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-D-Phg-Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: this compound can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-D-Phg-Cl is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amine functionality of amino acids . This allows for the stepwise assembly of peptides on a solid support.
Biology and Medicine: In biological and medical research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as potential drug candidates or as tools for studying protein-protein interactions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its use in SPPS allows for the efficient production of high-purity peptides .
Wirkmechanismus
The mechanism of action of Fmoc-D-Phg-Cl primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the coupling reactions. It is removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the selective deprotection of the amine group without affecting other functional groups in the peptide .
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-phenylglycine (Fmoc-L-Phg-Cl): Similar to Fmoc-D-Phg-Cl but derived from the L-isomer of phenylglycine.
Fmoc-L-α-phenylglycine (Fmoc-L-α-Phg-Cl): Another derivative of phenylglycine with similar properties.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) which can impart different biological activities compared to its L-isomer counterparts . This stereochemistry can be crucial in the synthesis of peptides that require specific chiral centers for their biological function .
Eigenschaften
Molekularformel |
C23H18ClNO3 |
|---|---|
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1 |
InChI-Schlüssel |
OOKPLZJDPAOXFM-OAQYLSRUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)

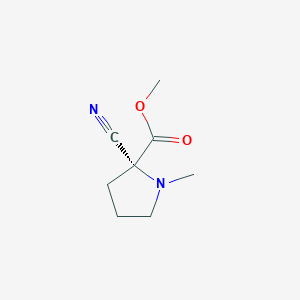
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
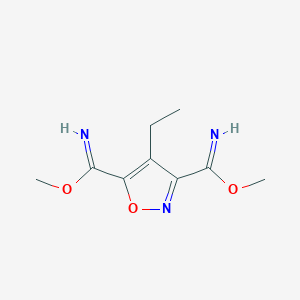
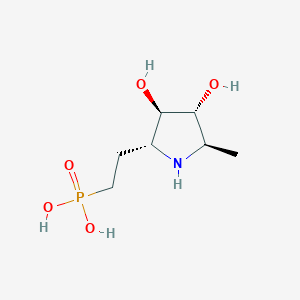
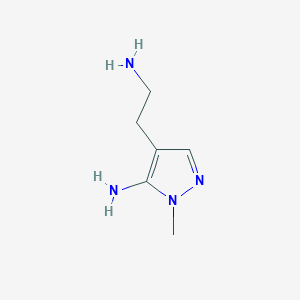

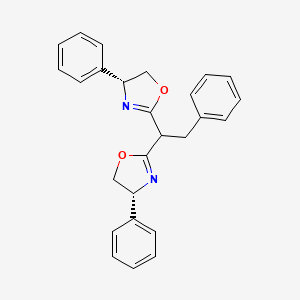
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12873926.png)
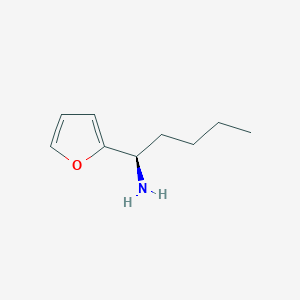
![4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
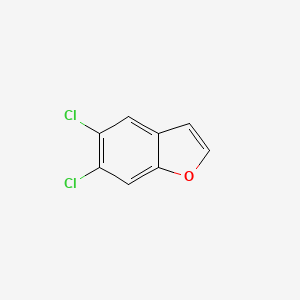
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
